3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
CAS No.: 117136-33-1
Cat. No.: VC0046459
Molecular Formula: C16H30O8Si
Molecular Weight: 378.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117136-33-1 |
|---|---|
| Molecular Formula | C16H30O8Si |
| Molecular Weight | 378.49 |
| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(dimethyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
| Standard InChI | InChI=1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 |
| SMILES | CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)OC(=O)C |
Introduction
Chemical Structure and Properties
3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal is a carbohydrate derivative characterized by specific modifications to the D-glucal structure. The compound features acetyl groups at positions 3 and 4, while position 6 is protected with a tert-butyldimethylsilyl (TBDMS) group. These strategic modifications enhance its stability and reactivity, making it particularly valuable for synthetic applications.
Chemical Identifiers
The compound can be identified through various chemical identifiers as summarized in Table 1:
| Parameter | Value |
|---|---|
| Name | 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal |
| CAS Number | 117136-33-1 |
| Molecular Formula | C₁₆H₂₈O₆Si |
| Molecular Weight | 344.48 g/mol |
| SMILES | CC(=O)OC@HC@HC@@HC=O |
| InChI | 1S/C16H30O8Si/c1-10(18)23-14(12(20)8-17)15(24-11(2)19)13(21)9-22-25(6,7)16(3,4)5/h8,12-15,20-21H,9H2,1-7H3/t12-,13+,14+,15+/m0/s1 |
| InChI Key | DGPMSALVNCCUAW-GBJTYRQASA-N |
Table 1: Chemical identifiers of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
Physical Properties
The physical properties of the compound are essential for its handling and application in various synthetic processes. Table 2 summarizes these properties:
| Property | Value |
|---|---|
| Physical State | Liquid |
| Optical Rotation | [α]₂₀/D −7°, c = 1.4 in chloroform |
| Refractive Index | n₂₀/D 1.456 |
| Density | 1.044 g/mL at 25°C |
| Flash Point | >113°C (235°F) |
| Storage Temperature | −20°C |
Table 2: Physical properties of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal
The negative optical rotation is characteristic of this compound and serves as an important parameter for verifying its purity and stereochemical configuration. The recommended storage temperature of -20°C indicates its sensitivity to degradation at ambient conditions, emphasizing the need for proper storage protocols to maintain its integrity for experimental use .
Research Findings and Biological Activities
Synthetic Capabilities and Structural Applications
Researchers have exploited the synthetic capabilities of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal to access structurally complex molecules with potential biological activities. The compound's unique protection pattern allows for selective transformations at specific positions, enabling the construction of diverse molecular architectures that would otherwise be challenging to synthesize .
The silyl protection at position 6 provides orthogonal reactivity compared to the acetyl groups at positions 3 and 4, allowing for selective deprotection and subsequent functionalization. This orthogonality is particularly valuable in the synthesis of complex carbohydrate derivatives that require precise control over the sequence of transformations.
Comparison with Related Compounds
Structural Relatives
To better understand the unique properties and applications of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal, it is valuable to compare it with structurally related compounds. Table 3 presents a comparison of key parameters with related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal | 117136-33-1 | C₁₆H₂₈O₆Si | 344.48 | Base compound with acetyl groups at positions 3 and 4, TBDMS at position 6 |
| Tri-O-(tert-butyldimethylsilyl)-D-glucal | 79999-47-6 | C₂₄H₅₂O₄Si₃ | 488.92 | All three hydroxyl groups protected with TBDMS groups instead of acetyl groups |
| 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal | 132891-79-3 | C₂₀H₄₂O₇Si₂ | 450.70 | Positions 3 and 6 protected with TBDMS groups, position 4 with acetyl group |
Table 3: Comparison of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal with related compounds
Reactivity Differences
The different protection patterns in these compounds lead to distinct reactivity profiles. The presence of acetyl groups in 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal makes it more reactive toward nucleophilic substitution compared to compounds with only silyl protecting groups. Conversely, compounds with multiple silyl protecting groups, such as Tri-O-(tert-butyldimethylsilyl)-D-glucal, exhibit enhanced stability under basic conditions.
These reactivity differences make each compound suitable for specific synthetic transformations. For example, Tri-O-(tert-butyldimethylsilyl)-D-glucal has been studied in metalation reactions, as indicated by research on the observation of α-silyl carbanions in its metalation . Such reactions would proceed differently with 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal due to the presence of the more labile acetyl groups.
Current Research and Future Directions
Emerging Applications
Research on 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal continues to evolve, with emerging applications in various fields of chemistry and biology. Current research focuses on its use in:
-
Development of novel glycosylation methods
-
Synthesis of complex oligosaccharides
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Preparation of glycoconjugates for biological studies
-
Design of carbohydrate-based drugs
These applications reflect the growing importance of carbohydrate chemistry in modern scientific research and highlight the versatility of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal as a synthetic intermediate.
Gaps in Current Knowledge
Despite the significance of 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal in organic synthesis, several aspects of its chemistry remain underdeveloped or unexplored:
-
Detailed synthetic pathways for its preparation from D-glucal
-
Comprehensive investigation of its reactivity profile under various conditions
-
Exploration of its potential in automated oligosaccharide synthesis
These gaps represent opportunities for future research to expand our understanding of this valuable compound and extend its applications in chemical synthesis and biology.
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